molecular formula C16H17NO4S B281156 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid

3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid

Cat. No. B281156
M. Wt: 319.4 g/mol
InChI Key: XFCFZPKBGHKSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid, also known as EMA, is a chemical compound that belongs to the class of sulfonamides. It is a white or off-white crystalline powder with a molecular formula of C16H17NO4S. EMA has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and cell division. 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid is also believed to interfere with the production of certain inflammatory molecules, such as cytokines and chemokines.
Biochemical and Physiological Effects:
3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of the immune response. 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid has also been shown to reduce the production of inflammatory molecules, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid is also relatively easy to synthesize and purify. However, 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid, including:
1. Further studies on the mechanism of action of 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid to better understand its therapeutic potential.
2. Exploration of the potential use of 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid in combination with other drugs for the treatment of cancer and other diseases.
3. Investigation of the potential use of 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid in the treatment of autoimmune diseases.
4. Development of new synthetic methods for the production of 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid.
5. Exploration of the potential use of 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid in the development of new diagnostic tools for cancer and other diseases.
In conclusion, 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid is a promising chemical compound with potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of cancer, inflammation, and autoimmune diseases.

Synthesis Methods

3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid can be synthesized through a multi-step process involving the reaction of 3-methylbenzenesulfonyl chloride with ethylamine, followed by the reaction of the resulting intermediate with 4-carboxybenzeneboronic acid. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation is a key component of many diseases, and 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid has been shown to have anti-inflammatory properties. In autoimmune diseases, 3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid has been shown to suppress the immune response and reduce inflammation.

properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

3-[ethyl-(3-methylphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C16H17NO4S/c1-3-17(14-8-4-6-12(2)10-14)22(20,21)15-9-5-7-13(11-15)16(18)19/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

XFCFZPKBGHKSMJ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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